molecular formula C9H16BF3KN B1455574 Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-77-3

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate

Cat. No. B1455574
CAS RN: 1357559-77-3
M. Wt: 245.14 g/mol
InChI Key: PGJVNOXCINASMS-UHFFFAOYSA-N
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Description

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate, also known as KMPT, is a novel organometallic compound with a range of applications in scientific research. It has been used in a variety of experiments in the fields of biochemistry, pharmacology and physiology, and has been found to have a number of advantages over other compounds. In

Scientific Research Applications

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has been used in a variety of scientific research applications, including biochemistry, pharmacology and physiology. It has been used to study the structure and function of proteins, to investigate the mechanisms of drug action, and to study the biochemical and physiological effects of various compounds.

Mechanism of Action

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate is thought to act as a catalyst in biochemical reactions, by binding to a specific site on the target protein and facilitating its reaction with other molecules. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, and has been found to be effective at inhibiting the growth of certain cancer cell lines. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has a number of advantages over other compounds when used in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize and handle. It is also highly soluble in aqueous solutions, which makes it ideal for use in a variety of experiments. However, it is also relatively unstable, and its effects can be unpredictable in some cases.

Future Directions

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has a number of potential applications in the fields of biochemistry, pharmacology and physiology. It could be used to investigate the mechanisms of action of drugs, to study the structure and function of proteins, and to study the biochemical and physiological effects of various compounds. It could also be used to develop new drugs and to develop new treatments for diseases. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.

properties

IUPAC Name

potassium;trifluoro-[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3N.K/c1-8-3-5-14(6-4-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVNOXCINASMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCC(CC1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718183
Record name Potassium trifluoro[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate

CAS RN

1357559-77-3
Record name Potassium trifluoro[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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